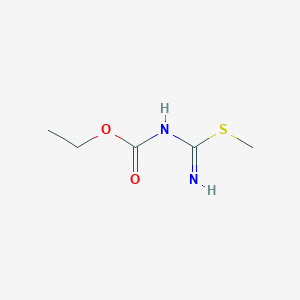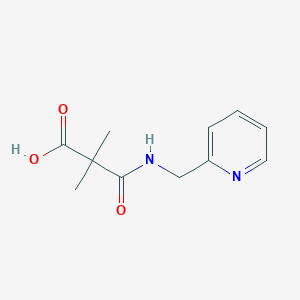
3-Acetamido-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-5-methylaniline, also known as N-(3-Amino-5-methylphenyl)acetamide, is an organic compound with the molecular formula C9H12N2O. It is a derivative of m-toluidine, where an acetyl group is attached to the amino group. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Acetamido-5-methylaniline can be synthesized through the acetylation of m-toluidine. The process involves the reaction of m-toluidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamido-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the acetylamino group back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Nitro derivatives such as 5-nitro-2-acetylaminotoluene.
Reduction: m-Toluidine and its derivatives.
Substitution: Halogenated and nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Acetamido-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetamido-5-methylaniline involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
m-Toluidine: The parent compound, which lacks the acetyl group.
p-Toluidine: An isomer with the amino group in the para position.
o-Toluidine: An isomer with the amino group in the ortho position.
Uniqueness
3-Acetamido-5-methylaniline is unique due to the presence of the acetyl group, which modifies its chemical reactivity and physical properties. This modification enhances its solubility and stability, making it more suitable for specific applications compared to its parent compound and isomers.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-(3-amino-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O/c1-6-3-8(10)5-9(4-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) |
Clave InChI |
XKTPBBBDNSWBGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-ethyl-](/img/structure/B8542825.png)



![4-[2-(1-Piperidinyl)-1,1-dimethylethyl]pyridine](/img/structure/B8542879.png)
![N-(4-Methylhexyl)-2-[(oxiran-2-yl)methoxy]-1,3-thiazole-5-carboxamide](/img/structure/B8542881.png)



![5-chloro-1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B8542901.png)
![4-Chloro-2-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8542917.png)
